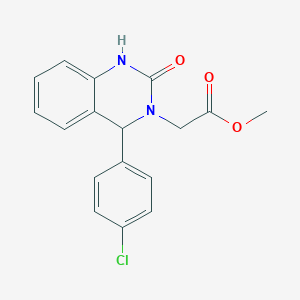

methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[4-(4-chlorophenyl)-2-oxo-1,4-dihydroquinazolin-3-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-23-15(21)10-20-16(11-6-8-12(18)9-7-11)13-4-2-3-5-14(13)19-17(20)22/h2-9,16H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSCPDICHIMGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with anthranilic acid to form 4-(4-chlorophenyl)-2-hydroxyquinazoline. This intermediate is then esterified with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Methyl 2-(4-(4-Chlorophenyl)-2-Hydroxyquinazolin-3(4H)-yl)acetate

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of a quinazoline framework, which is then modified to introduce the chlorophenyl and hydroxy groups. The final esterification step produces the methyl ester derivative.

- Key Steps :

- Formation of the quinazoline core through cyclization reactions.

- Introduction of substituents at specific positions to enhance biological activity.

- Esterification to yield the final product.

Anticonvulsant Activity

Research indicates that derivatives of quinazoline compounds, including this compound, exhibit significant anticonvulsant properties. In studies comparing various synthesized compounds, some derivatives showed moderate to significant activity when evaluated against standard anticonvulsants like diazepam.

- Case Study : A study demonstrated that certain quinazoline derivatives exhibited promising anticonvulsant activity in animal models, suggesting their potential as therapeutic agents for epilepsy and other seizure disorders .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Quinazoline derivatives are known to act as protein kinase inhibitors, which are crucial in cancer treatment.

- Mechanism : The inhibition of specific kinases involved in tumor growth and proliferation is a primary mechanism through which these compounds exert their anticancer effects.

- Research Findings : In vitro studies have shown that this compound can inhibit cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents at different positions on the quinazoline ring can significantly alter biological activity.

- Key Findings :

- Substituents such as halogens (e.g., chlorine) at specific positions enhance potency against certain targets.

- Hydroxy groups contribute to increased solubility and bioavailability.

Comparative Data Table

Mechanism of Action

The mechanism of action of methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate involves its interaction with specific molecular targets. The hydroxyquinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Core Structure: The target compound and most analogs share a quinazolin-4(3H)-one core, except Q1, which is a quinoxaline derivative. Quinoxalines have two adjacent nitrogen atoms in the fused ring, whereas quinazolinones feature a ketone and one nitrogen in the pyrimidine ring, influencing electronic properties and reactivity .

Substituent Effects: 4-Chlorophenyl Group: Present in the target compound and the BMC Chemistry derivative , this group enhances lipophilicity and may improve membrane permeability. Its electron-withdrawing nature could stabilize charge distribution in biological interactions. Methyl Ester: The target’s methyl ester may act as a prodrug, metabolizing in vivo to a carboxylic acid, whereas ethyl esters () or acetamide linkages () alter metabolic stability and bioavailability.

Anti-Inflammatory Activity:

- The target compound’s hydroxyl group may offer similar advantages, though its ester group could delay activation.

Antimicrobial and Anticancer Potential:

- Derivatives with piperazine and chloroacetyl groups () showed antimicrobial and anticancer activities, likely due to increased bulk and electrophilic reactivity . The target’s simpler structure may reduce toxicity while retaining efficacy via the 4-chlorophenyl moiety.

Corrosion Inhibition:

- Quinoxaline derivatives like Q1 () inhibit copper corrosion via electron donation from nitrogen atoms. The target’s hydroxyl and chlorophenyl groups could enhance electron-donating capacity, though this remains untested .

Electronic and Physicochemical Properties

- DFT Insights: Quinoxaline derivatives () with electron-donating groups exhibit higher corrosion inhibition efficiency. The target’s hydroxyl group may similarly enhance electron donation, while the 4-chlorophenyl group balances electron withdrawal .

- Solubility : The hydroxyl group improves aqueous solubility compared to thioether () or alkyl-substituted analogs, though ester groups may reduce it relative to carboxylic acids.

Q & A

Basic: What are the key considerations for optimizing the synthesis of methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate to improve yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as cyclocondensation of 4-chlorobenzaldehyde derivatives with methyl thioacetate, followed by hydrogenation or alkylation steps. Key factors include:

- Solvent selection: Polar aprotic solvents (e.g., ethanol or DMF) improve solubility of intermediates, as seen in reflux conditions for quinazolinone formation .

- Catalyst optimization: Hydrogenation steps require controlled catalyst loading (e.g., palladium on carbon) to minimize side reactions .

- Temperature control: Maintaining reflux temperatures (~80°C) ensures complete cyclization without decomposition .

- Purification: Recrystallization from ethanol/water mixtures enhances purity, as demonstrated in analogous quinazolinone syntheses .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved when characterizing the crystal structure of this compound?

Methodological Answer:

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or hydrogen bonding. To resolve these:

- Complementary techniques: Use X-ray crystallography (e.g., Acta Crystallographica data ) to confirm solid-state conformation and compare with NMR-derived solution structures.

- DFT calculations: Perform quantum mechanical modeling to predict NMR chemical shifts under different conformations, aligning with experimental data .

- Variable-temperature NMR: Probe dynamic behavior in solution to identify tautomeric equilibria or rotational barriers affecting spectral assignments .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

A multi-technique approach is critical:

- X-ray diffraction (XRD): Resolves crystal packing and absolute configuration, as applied in isoxazolidine and quinazolinone derivatives .

- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C₁₈H₁₅ClN₂O₃ for the target compound).

- FT-IR spectroscopy: Confirms functional groups (e.g., hydroxyl at ~3200 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- Multinuclear NMR: ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl ester at δ 3.7 ppm) .

Advanced: What strategies are effective in elucidating the reaction mechanisms involved in the derivatization of the quinazolinone core?

Methodological Answer:

Mechanistic studies require:

- Kinetic isotope effects (KIE): Probe rate-determining steps in nucleophilic substitutions (e.g., hydrazine attacks on the quinazolinone ring) .

- Trapping intermediates: Use low-temperature NMR to isolate reactive species, such as thiolate intermediates in alkylation reactions .

- Computational modeling: Apply density functional theory (DFT) to map energy profiles for cyclization or hydrolysis steps .

- Isotopic labeling: Track ¹⁸O or ²H incorporation in ester hydrolysis or hydrogenation steps .

Basic: How does the choice of solvent impact the hydrogenation step in the synthesis of this compound?

Methodological Answer:

Solvent polarity and hydrogen-bonding capacity significantly influence hydrogenation efficiency:

- Polar protic solvents (e.g., ethanol): Enhance catalyst-substrate interactions but may promote ester hydrolysis .

- Non-polar solvents (e.g., toluene): Reduce side reactions but slow reaction rates due to poor solubility of polar intermediates .

- Additives: Acetic acid in ethanol improves proton availability for catalytic hydrogenation, as shown in analogous syntheses .

Advanced: What methodologies are recommended for analyzing the regioselectivity of nucleophilic attacks on the quinazolinone ring system?

Methodological Answer:

Regioselectivity is governed by electronic and steric factors:

- Electrostatic potential maps: Identify electron-deficient positions (e.g., C2 vs. C4 in quinazolinone) prone to nucleophilic attack .

- Competitive reactions: Compare reaction rates of substituted derivatives (e.g., 4-chlorophenyl vs. methoxyphenyl) to assess directing effects .

- Crystallographic data: Analyze bond lengths and angles to predict reactive sites (e.g., elongated C-N bonds indicating labile positions) .

- Kinetic studies: Monitor intermediate formation via LC-MS to determine preferred attack pathways .

Basic: What are the common pitfalls in recrystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Poor solubility: Use mixed solvents (e.g., ethanol/water) to balance polarity. Gradual cooling prevents oiling out .

- Polymorphism: Screen multiple solvents (e.g., acetone, DCM) to isolate thermodynamically stable forms .

- Impurity retention: Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) before recrystallization .

Advanced: How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

Methodological Answer:

- Solvent-free reactions: Mechanochemical grinding of precursors (e.g., 4-chlorobenzaldehyde and methyl thioacetate) reduces waste .

- Biocatalysis: Use lipases for esterification steps under mild conditions .

- Microwave-assisted synthesis: Accelerate cyclization steps, reducing energy consumption by 50–70% compared to reflux .

- Recyclable catalysts: Employ immobilized palladium nanoparticles for hydrogenation to minimize metal leaching .

Basic: What stability challenges are associated with this compound, and how are they managed?

Methodological Answer:

- Hydrolysis susceptibility: Store under anhydrous conditions (desiccators, argon atmosphere) to protect the ester group .

- Photodegradation: Use amber glassware and UV-stabilized containers to prevent quinazolinone ring cleavage .

- Thermal decomposition: Avoid prolonged heating above 100°C; optimize reaction times via TLC monitoring .

Advanced: How can computational tools predict the biological activity of derivatives of this compound?

Methodological Answer:

- Molecular docking: Screen against target proteins (e.g., kinases or DNA topoisomerases) using AutoDock Vina to prioritize synthesis .

- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with antibacterial/anticancer activity .

- ADMET prediction: Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.